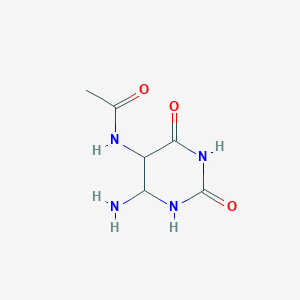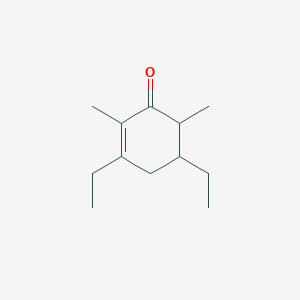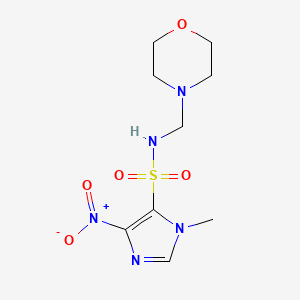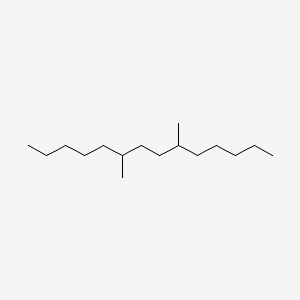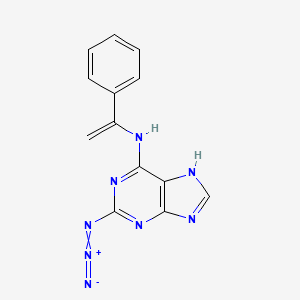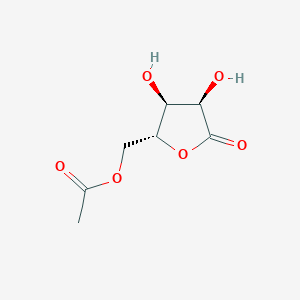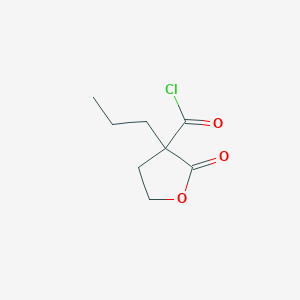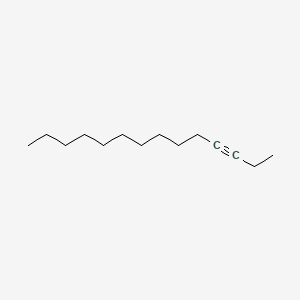![molecular formula C15H28O2 B13801913 2-Methyl-1,4-dioxaspiro[4.11]hexadecane CAS No. 953-78-6](/img/structure/B13801913.png)
2-Methyl-1,4-dioxaspiro[4.11]hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxaspiro[4.11]hexadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification techniques are critical to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-dioxaspiro[4.11]hexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Methyl-1,4-dioxaspiro[4.11]hexadecane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.11]hexadecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-1,4-dioxaspiro[4.11]hexadecane include:
- 3-Methyl-1,4-dioxaspiro[4.11]hexadecane
- 2-Ethyl-1,4-dioxaspiro[4.11]hexadecane
- 2-Propyl-1,4-dioxaspiro[4.11]hexadecane
Uniqueness
What sets this compound apart from these similar compounds is its specific methyl substitution at the 2-position, which imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
953-78-6 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
3-methyl-1,4-dioxaspiro[4.11]hexadecane |
InChI |
InChI=1S/C15H28O2/c1-14-13-16-15(17-14)11-9-7-5-3-2-4-6-8-10-12-15/h14H,2-13H2,1H3 |
InChI Key |
HDCUPDJOTUNHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


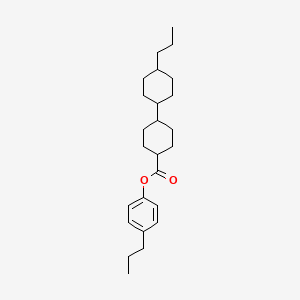
![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
